molecular formula C9H9NO2 B084683 6-Hydroxy-1-methylindolin-2-one CAS No. 13383-73-8

6-Hydroxy-1-methylindolin-2-one

Cat. No.: B084683
CAS No.: 13383-73-8
M. Wt: 163.17 g/mol
InChI Key: MTXFKWDNTYDJKP-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methylindolin-2-one is a chemical compound belonging to the indolinone family. Indolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by a hydroxy group at the sixth position and a methyl group at the first position on the indolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1-methylindolin-2-one typically involves the starting material 6-methoxy-1-methyl-2,3-dihydro-1H-indol-2-one. The methoxy group is converted to a hydroxy group through demethylation using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar demethylation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at various positions on the indolinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indolinone derivatives.

Scientific Research Applications

6-Hydroxy-1-methylindolin-2-one has several applications in scientific research:

Comparison with Similar Compounds

    1-Methyl-2-oxindole: Similar structure but lacks the hydroxy group at the sixth position.

    6-Methoxy-1-methylindolin-2-one: Precursor to 6-Hydroxy-1-methylindolin-2-one, with a methoxy group instead of a hydroxy group.

    Indolin-2-one: Parent compound without the methyl and hydroxy substitutions.

Uniqueness: this compound is unique due to the presence of both a hydroxy group at the sixth position and a methyl group at the first position, which confer specific chemical and biological properties .

Properties

IUPAC Name

6-hydroxy-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXFKWDNTYDJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439174
Record name 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13383-73-8
Record name 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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